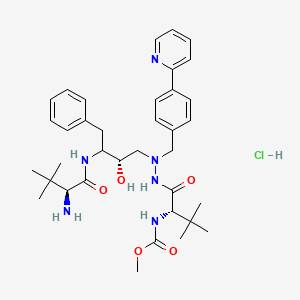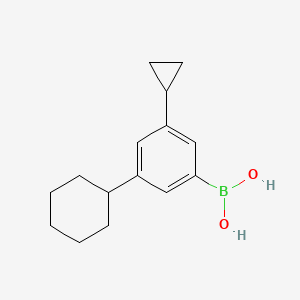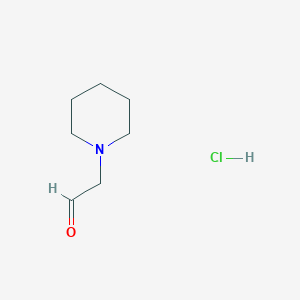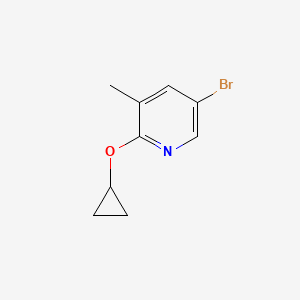
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a trifluoromethoxy group, a methylthio group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of the trifluoromethoxy and methylthio groups onto a phenyl ring, followed by the attachment of the hydrazine moiety. One common synthetic route includes:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to an amine.
Substitution: reactions to introduce the trifluoromethoxy and methylthio groups.
Hydrazine formation: through reaction with hydrazine hydrate under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The hydrazine moiety can engage in coupling reactions with carbonyl compounds to form hydrazones.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy and methylthio functionalities.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The hydrazine moiety can form covalent bonds with target proteins or enzymes, potentially inhibiting their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine can be compared with other compounds containing trifluoromethoxy and methylthio groups, such as:
- 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)hydrazine
- 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)hydrazine
These compounds share similar structural features but differ in the position of the functional groups on the phenyl ring. The unique arrangement of functional groups in this compound may result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H9F3N2OS |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
[3-methylsulfanyl-2-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2OS/c1-15-6-4-2-3-5(13-12)7(6)14-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
PWEAAEIPXKCWHI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1OC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


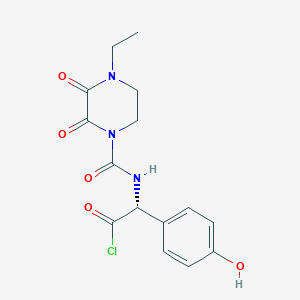

![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
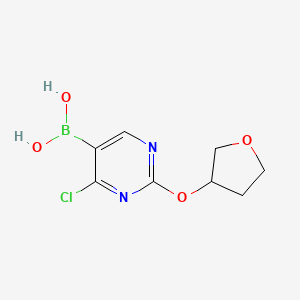

![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)



![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
